![molecular formula C9H11FN2OS B13216594 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13216594.png)
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with a unique structure that includes a fluoropyridine moiety and a thiolanone ring
Preparation Methods
The synthesis of 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 6-fluoropyridine-3-boronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and selectivity, while the thiolanone ring contributes to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
6-Fluoropyridine-3-boronic acid: This compound is a precursor in the synthesis of this compound and shares the fluoropyridine moiety.
(6-Fluoropyridin-3-yl)methanamine: Another compound with a fluoropyridine moiety, used in different synthetic applications.
2-Fluoro-5-pyridylboronic acid: Similar in structure, this compound is used in various chemical reactions and has different applications.
This compound stands out due to its unique combination of a fluoropyridine moiety and a thiolanone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11FN2OS |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11FN2OS/c10-9-4-3-8(7-11-9)12-14(13)5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI Key |
AXHAYGBNYXPYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CN=C(C=C2)F)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13216513.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13216522.png)

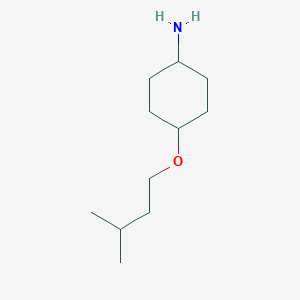
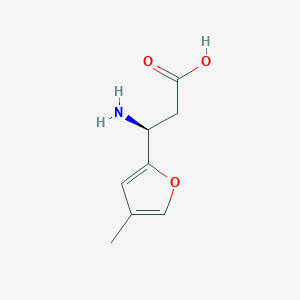
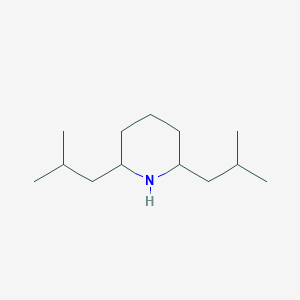

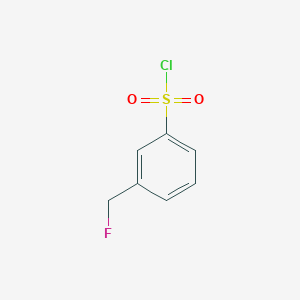
![Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate](/img/structure/B13216551.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13216553.png)
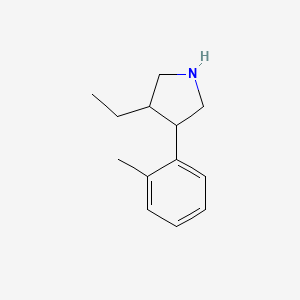
![6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13216575.png)
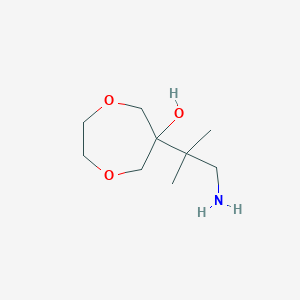
![2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13216583.png)
